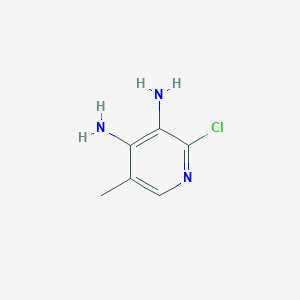

2-Chloro-5-methylpyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-2-10-6(7)5(9)4(3)8/h2H,9H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLARZXAWOHCFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466443 | |

| Record name | 2-Chloro-5-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18232-91-2 | |

| Record name | 2-Chloro-5-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-5-methylpyridine-3,4-diamine (CAS 18232-91-2)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-Chloro-5-methylpyridine-3,4-diamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, potential applications, and safety considerations.

Core Physicochemical Properties

| Property | This compound | 2-chloro-5-methylpyridin-4-amine (for comparison) |

| CAS Number | 18232-91-2 | 79055-62-2 |

| Molecular Formula | C₆H₈ClN₃[1] | C₆H₇ClN₂ |

| Molecular Weight | 157.6 g/mol [1] | 142.59 g/mol |

| Melting Point | Data not available | 115 °C |

| Boiling Point | Data not available | 310.1±37.0 °C (Predicted) |

| Solubility | Data not available | Data not available |

| Purity | Typically offered at ≥95% by commercial suppliers[1] | - |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a plausible synthetic route can be inferred from the synthesis of the isomeric compound, 2-chloro-5-methylpyridin-4-amine, and general methods for the preparation of substituted diaminopyridines.

A likely precursor for the synthesis is a nitrated pyridine derivative. The general strategy involves the reduction of a nitro group to an amine. For instance, the synthesis of 3,4-diaminopyridine has been achieved through the hydrogenation of 3-nitro-4-aminopyridine using a palladium on carbon (Pd/C) catalyst.

Proposed Synthetic Pathway:

A potential synthetic pathway for this compound could involve the following conceptual steps:

Conceptual synthetic pathway for this compound.

Experimental Protocol for a Related Isomer (2-chloro-5-methylpyridin-4-amine):

A detailed experimental protocol for the synthesis of the related compound 2-chloro-5-methylpyridin-4-amine involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

-

Reaction Setup: A glass pressure reactor with a stirrer is charged with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium under an argon atmosphere.

-

Catalyst and Solvent: A hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) and ethanol are added.

-

Hydrogenation: The reactor is sealed, inertized with argon, and then subjected to a hydrogen overpressure (e.g., 3 bar) at a controlled temperature (e.g., 30°C) for an extended period (e.g., 20 hours).

-

Work-up and Purification: After the reaction, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield the product. Purification can be further achieved by recrystallization or column chromatography.

Spectroscopic Data

-

¹H NMR of 2-chloro-5-methylpyridine: Signals are expected for the methyl protons and the aromatic protons on the pyridine ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amino groups, C-N stretching, and C-Cl stretching would be anticipated.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature.

Applications in Drug Development

While specific applications of this compound in drug development are not widely documented, the diaminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry. Diaminopyrimidines, a related class of compounds, have a history as antimicrobial agents, acting as dihydrofolate reductase (DHFR) inhibitors.

The structural features of this compound, including the presence of two amino groups and a substituted pyridine ring, make it an attractive building block for the synthesis of more complex molecules with potential biological activity. These may include kinase inhibitors, for which substituted diaminopyrimidines have shown promise, and other therapeutic agents. The chloro and methyl substituents offer sites for further chemical modification to explore structure-activity relationships (SAR).

Potential Workflow in Drug Discovery:

The following diagram illustrates a general workflow where a compound like this compound could be utilized in a drug discovery program.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-5-methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the physicochemical properties, experimental protocols, and biological activity of 2-Chloro-5-methylpyridine-3,4-diamine is limited. This guide summarizes the currently accessible data.

Core Physicochemical Properties

This compound, with the CAS number 18232-91-2, is a pyridine derivative.[1] While extensive experimental data is not available in the public domain, the following properties have been identified.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.6 g/mol | [1] |

| CAS Number | 18232-91-2 | [1] |

| Purity | 95% - 97% | [1][2] |

| InChI Key | BLARZXAWOHCFBD-UHFFFAOYSA-N | [1] |

| Smiles | NC1=C(N)C(C)=CN=C1Cl | [2] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [2] |

| Hazard Information | H302 (Harmful if swallowed) | [2] |

Experimental Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis of this compound.

For illustrative purposes, a synthetic route for a related isomer, 2-chloro-5-methylpyridin-4-amine, involves the reaction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[3][4] However, it is crucial to note that this protocol is not for the synthesis of this compound and is provided here only to highlight the type of information that is currently unavailable for the requested compound.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible at this time.

Some studies have investigated the biological activities of other chloro- and diamino-substituted heterocyclic compounds, such as quinazoline derivatives, which have shown potential as antimalarial, antineoplastic, and antibacterial agents.[5] Additionally, derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine have been synthesized and screened for antimicrobial activity.[6][7] These examples from related chemical classes suggest the potential for biological activity in novel substituted pyridines, but specific data for this compound is absent.

Logical Workflow for Compound Analysis

In the absence of specific experimental data, a general logical workflow for the characterization of a novel chemical entity like this compound is presented below. This workflow outlines the typical steps researchers would take.

Caption: General workflow for novel compound characterization.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound (BLDP-BD248816-100mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]

- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 4. 2-chloro-5-methylpyridin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 5. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

2-Chloro-5-methylpyridine-3,4-diamine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine-3,4-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a chlorinated pyridine ring with adjacent amine functionalities, makes it a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its molecular structure, formula, and key chemical data. Due to the limited availability of published experimental data for this specific compound, a plausible synthetic protocol is proposed based on established chemical transformations of analogous pyridine derivatives.

Molecular Structure and Formula

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and two amino groups at the 3 and 4-positions.

Molecular Formula: C₆H₈ClN₃[1]

Molecular Weight: 157.6 g/mol [1]

CAS Number: 18232-91-2

Structural Representation

References

Synthesis of 2-Chloro-5-methylpyridine-3,4-diamine from 3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Overall Synthetic Pathway

The proposed synthetic route from 3-methylpyridine to 2-Chloro-5-methylpyridine-3,4-diamine is depicted below. This pathway is designed to strategically introduce the required functional groups in a controlled manner.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in the subsequent tables for ease of comparison.

Step 1: Oxidation of 3-Methylpyridine to 3-Methylpyridine-1-oxide

The initial step involves the N-oxidation of 3-methylpyridine. A well-established method utilizes hydrogen peroxide in glacial acetic acid.[1]

Protocol: To a mixture of 600–610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine, 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide is added with shaking. The mixture is then heated in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C. Following the reaction, excess acetic acid and water are removed under reduced pressure. The residue is diluted with 200 mL of water and concentrated again. The final product is purified by vacuum distillation.

Step 2: Chlorination of 3-Methylpyridine-1-oxide to 2-Chloro-5-methylpyridine-1-oxide

The introduction of the chlorine atom at the 2-position is achieved through chlorination of the N-oxide. Phosphorus oxychloride is a common reagent for this transformation.[2]

Protocol: In a 2-L flask, 38.2 g (0.35 mol) of 3-methylpyridine-N-oxide is dissolved in 560 mL of dichloromethane (CH2Cl2) and cooled to 0-5°C. A solution of 107.4 g (0.7 mol) of phosphorus oxychloride (POCl3) in 70 mL of CH2Cl2 and a solution of 169.0 g (0.7 mol) of diisooctylamine in 70 mL of CH2Cl2 are added concurrently over a 3-hour period while maintaining the temperature at 0-5°C. The mixture is stirred for an additional 2 hours at this temperature. Subsequently, 105.2 g of water is slowly added, ensuring the temperature does not exceed 20°C. The product can be recovered by steam distillation.

Step 3: Nitration of 2-Chloro-5-methylpyridine-1-oxide to 2-Chloro-5-methyl-4-nitropyridine-1-oxide

The first nitration selectively introduces a nitro group at the 4-position of the pyridine ring.[3]

Protocol: To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, 56.4 g of 2-chloro-5-methylpyridine-1-oxide is added slowly. The reaction mixture is heated to 100°C and stirred for 2 hours. After cooling to room temperature, the mixture is poured into ice water. The pH is adjusted to 2-3 with a sodium carbonate solution, leading to the precipitation of a yellow solid. The solid is collected by filtration and washed with ice water. The combined filtrates are extracted with hot chloroform. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Step 4 (Proposed): Nitration of 2-Chloro-5-methyl-4-nitropyridine-1-oxide to 2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide

This step is a proposed transformation, as a specific literature protocol for the dinitration of this substrate is not available. The introduction of a second nitro group at the 3-position would likely require strong nitrating conditions due to the deactivating effect of the existing nitro group and chlorine atom.

Proposed Conditions: The reaction would likely involve the use of a stronger nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum), at an elevated temperature. Careful control of the reaction temperature and time would be crucial to achieve the desired dinitration while minimizing side reactions. The electron-withdrawing nature of the nitro group at the 4-position and the chloro group at the 2-position would direct the second nitration to the less deactivated 3-position.

Step 5: Reduction of 2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide to this compound

The final step involves the simultaneous reduction of both nitro groups and the N-oxide functionality to yield the target diamine. A plausible method is catalytic hydrogenation, based on a similar reduction of a related compound.

Proposed Protocol (adapted): The dinitro compound would be dissolved in a suitable solvent, such as ethanol. A catalytic amount of a hydrogenation catalyst, for example, a platinum-based catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon), would be added. The reaction would be carried out under a hydrogen atmosphere (e.g., 3 bar) at a controlled temperature (e.g., 30°C) until the reaction is complete. After the reaction, the catalyst would be removed by filtration, and the solvent evaporated under reduced pressure to yield the crude product, which could then be further purified.

Quantitative Data Summary

The following tables summarize the quantitative data for the established and proposed reaction steps.

Table 1: Reactants and Stoichiometry

| Step | Starting Material | Reagent(s) | Molar Ratio (Starting Material:Reagent) |

| 1 | 3-Methylpyridine | 30% Hydrogen Peroxide, Glacial Acetic Acid | 1 : 1.28 |

| 2 | 3-Methylpyridine-1-oxide | Phosphorus Oxychloride, Diisooctylamine | 1 : 2 : 2 |

| 3 | 2-Chloro-5-methylpyridine-1-oxide | Conc. Nitric Acid, Conc. Sulfuric Acid | 1 : (Excess) |

| 4 | 2-Chloro-5-methyl-4-nitropyridine-1-oxide | Fuming Nitric Acid, Fuming Sulfuric Acid | (To be optimized) |

| 5 | 2-Chloro-5-methyl-3,4-dinitropyridine-1-oxide | Hydrogen Gas, Catalyst (e.g., Pt/Mo on Carbon) | 1 : (Excess) : (Catalytic) |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

| 1 | Glacial Acetic Acid | 70 ± 5 | 24 | 73 - 77[1] |

| 2 | Dichloromethane | 0 - 5 | 5 | Not explicitly stated for N-oxide intermediate |

| 3 | - | 100 | 2 | 80[3] |

| 4 | - | (To be optimized) | (To be optimized) | (To be determined) |

| 5 | Ethanol | 30 | 20 | (Expected to be high) |

Experimental Workflow Diagram

The logical flow of the experimental process is illustrated in the diagram below.

Caption: A logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound from 3-methylpyridine. While most steps are supported by established literature, the crucial second nitration step requires further experimental validation to determine the optimal reaction conditions and yield. The successful development of this synthesis would provide valuable access to a novel substituted pyridine diamine for potential applications in drug discovery and development. Researchers are encouraged to use the provided protocols as a foundation for the practical execution and optimization of this synthetic pathway.

References

Spectroscopic Analysis of 2-Chloro-5-methylpyridine Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this document presents the available spectroscopic data for a closely related analogue, 2-Chloro-5-methylpyridin-4-amine , to provide a relevant point of reference. Researchers should exercise caution and note that the presence of an additional amino group at the 3-position in the target compound will influence the spectral characteristics.

Spectroscopic Data Summary for 2-Chloro-5-methylpyridin-4-amine

The following tables summarize the available quantitative data for 2-Chloro-5-methylpyridin-4-amine.

Table 1: ¹H NMR Data of 2-Chloro-5-methylpyridin-4-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | s | 1H | Ar-H |

| 6.50 | s | 1H | Ar-H |

| 6.16 | br s | 2H | -NH₂ |

| 1.96 | s | 3H | -CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1]

Table 2: Mass Spectrometry Data of 2-Chloro-5-methylpyridin-4-amine

| m/z | Ion |

| 143 | [M+H]⁺ |

Ionization Method: Electrospray (EIpos)[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not fully available. However, a general methodology can be outlined.

General Protocol for ¹H NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as DMSO-d₆. The spectrum would be acquired on a 300 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

General Protocol for Mass Spectrometry

Mass spectral data would be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The sample would be introduced, and the mass-to-charge ratio (m/z) of the resulting ions would be recorded.[1]

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data provided in this document is for the related compound 2-Chloro-5-methylpyridin-4-amine and not for 2-Chloro-5-methylpyridine-3,4-diamine. This information is intended for reference purposes only. The spectral data for the requested compound will differ due to the presence of the additional amine group.

References

Navigating the Solubility Landscape of 2-Chloro-5-methylpyridine-3,4-diamine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 2-Chloro-5-methylpyridine-3,4-diamine, a key heterocyclic intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing a central resource for understanding and determining the solubility of this compound in various organic solvents.

Executive Summary

An exhaustive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide bridges this knowledge gap by providing a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, it offers a qualitative assessment of its expected solubility based on its molecular structure and comparison with analogous compounds.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its behavior in different solvents is paramount for process optimization, reaction kinetics, and purification strategies.

Solubility Profile of this compound: Current State of Knowledge

Qualitative Assessment:

Based on the molecular structure of this compound, which features a pyridine ring substituted with two amino groups, a chloro group, and a methyl group, some general solubility trends can be anticipated. The presence of the two amine groups suggests the potential for hydrogen bonding, which would favor solubility in polar protic and aprotic solvents.

For comparison, the related compound Pyridine-3,4-diamine is known to be highly soluble in polar solvents like water and has some solubility in alcohols such as ethanol and methanol. It is therefore reasonable to hypothesize that this compound will exhibit solubility in polar organic solvents, including but not limited to:

-

Alcohols (e.g., methanol, ethanol, isopropanol)

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Acetonitrile

The presence of the non-polar methyl group and the chloro substituent may impart some solubility in less polar solvents like dichloromethane and chloroform, although likely to a lesser extent than in highly polar solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empower researchers to generate the necessary solubility data, this section provides a detailed protocol for the widely accepted shake-flask method. This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the suspension at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Data Presentation:

All quantitative data should be summarized in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| [Solvent 1] | [Temp 1] | [Value] | [Value] |

| [Solvent 2] | [Temp 2] | [Value] | [Value] |

| ... | ... | ... | ... |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the literature, this guide provides the necessary tools for researchers to generate this crucial information. The detailed experimental protocol for the shake-flask method, combined with a qualitative understanding of its expected solubility, will aid in the effective use of this important chemical intermediate in research and development endeavors. The generation and dissemination of such data are highly encouraged to enrich the collective knowledge base of the scientific community.

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-methylpyridine-3,4-diamine. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Overview and Physicochemical Properties

This compound is a substituted pyridine derivative. While specific data on this compound is limited, its structural features—a chlorinated pyridine ring with two adjacent amino groups—suggest potential sensitivities to oxidation, light, and elevated temperatures. Understanding these properties is crucial for maintaining its chemical purity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | CymitQuimica[1] |

| Molecular Weight | 157.6 g/mol | CymitQuimica[1] |

| Purity | Typically ≥95% | CymitQuimica[1] |

| InChI Key | BLARZXAWOHCFBD-UHFFFAOYSA-N | CymitQuimica[1] |

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation. Based on supplier recommendations and the general chemical nature of substituted pyridines, the following conditions are advised.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | The diamine functionality is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |

| Light | Keep in a dark place | Pyridine derivatives can be light-sensitive. Protection from light prevents photochemical degradation. |

| Container | Tightly sealed, opaque container | Prevents exposure to air, moisture, and light. |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | Diamine compounds can be irritants and potentially toxic. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, insights can be drawn from related compounds, such as 3,4-diaminopyridine. The primary modes of degradation are likely to be oxidation and potentially hydrolysis under certain conditions.

A study on 3,4-diaminopyridine revealed that it is susceptible to oxidative stress, leading to the formation of degradation products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide. It was also noted that the salt form of 3,4-diaminopyridine exhibited greater stability against oxidation compared to the free base. This suggests that the amino groups on the pyridine ring are primary sites for oxidative attack.

dot

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

dot

Caption: General Workflow for Forced Degradation Studies.

Detailed Methodologies

The following are proposed protocols based on standard pharmaceutical industry practices and methodologies for similar compounds.

Table 3: Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).2. Add 0.1 N HCl to the solution.3. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).4. Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.5. Dilute to a known concentration and analyze by HPLC. |

| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent.2. Add 0.1 N NaOH to the solution.3. Heat at 60°C for a specified time.4. Cool the solution and neutralize with an equivalent amount of 0.1 N HCl.5. Dilute and analyze by HPLC. |

| Oxidative Degradation | 1. Dissolve the compound in a suitable solvent.2. Add 3% H₂O₂ to the solution.3. Keep the solution at room temperature for a specified time, protected from light.4. Analyze samples at various time points by HPLC. |

| Thermal Degradation | 1. Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C).2. Withdraw samples at different time intervals.3. Dissolve the samples in a suitable solvent, dilute to a known concentration, and analyze by HPLC. |

| Photostability | 1. Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]2. A control sample should be kept in the dark under the same temperature conditions.3. Analyze both samples by HPLC. |

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method would be suitable for monitoring the stability of this compound and separating it from its potential degradation products.

Table 4: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile(Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered a reliable stability-indicating method.

Summary of Stability Data (Hypothetical)

While no specific quantitative stability data for this compound is publicly available, the following table illustrates how such data would be presented upon completion of the aforementioned studies. This serves as a template for researchers to populate with their own experimental findings.

Table 5: Illustrative Stability Data for this compound

| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |

| 0.1 N HCl at 60°C | 24 hours | 5-10% | To be determined |

| 0.1 N NaOH at 60°C | 24 hours | 10-15% | To be determined |

| 3% H₂O₂ at RT | 24 hours | 15-25% | N-oxide, Nitro-pyridine derivatives |

| Solid state at 80°C | 7 days | < 5% | To be determined |

| Photostability (ICH Q1B) | - | 5-10% | To be determined |

Conclusion

The stability of this compound is critical for its effective use in research and drug development. Adherence to recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere and protected from light —is essential to minimize degradation. The primary degradation pathway is anticipated to be oxidation of the diamine groups.

For comprehensive understanding and quality control, it is strongly recommended that researchers perform forced degradation studies as outlined in this guide. The development and validation of a stability-indicating analytical method are crucial for accurately assessing the purity and shelf-life of this compound. The protocols and data presentation formats provided here offer a robust framework for undertaking such stability assessments.

References

A Technical Guide to 2-Chloro-5-methylpyridine-3,4-diamine for Chemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and potential applications of the heterocyclic building block, 2-Chloro-5-methylpyridine-3,4-diamine. This compound, with CAS number 1349798-27-7, is a valuable starting material in medicinal chemistry, particularly for the synthesis of imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in the development of kinase inhibitors.

Commercial Availability

A variety of chemical suppliers offer this compound in research and bulk quantities. The purity and available pack sizes vary by supplier, and it is recommended to request a certificate of analysis for specific batch information. Below is a summary of offerings from several commercial vendors.

| Supplier | Purity | Available Quantities | Additional Information |

| Ambeed | >97% | gram scale | - |

| BLDpharm | ≥97% | gram scale | - |

| CymitQuimica | ≥95% | 250mg, 1g, 5g, 10g | - |

| Fluorochem | ≥95% | gram scale | - |

| Hölzel Biotech | 97% | 100mg, 250mg, 1g, 5g | - |

| Sigma-Aldrich | Not Specified | Inquire | - |

Application in the Synthesis of Kinase Inhibitors

While direct literature on the biological activity or signaling pathway modulation of this compound is limited, its primary utility lies in its role as a precursor for more complex, biologically active molecules. A key application is in the synthesis of substituted imidazo[4,5-b]pyridines, which are recognized pharmacophores in a range of kinase inhibitors.

The adjacent amine functionalities on the pyridine ring allow for the facile construction of a fused imidazole ring system through condensation with various reagents, such as aldehydes or carboxylic acids. The chloro and methyl substituents on the pyridine ring provide additional points for chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

A notable example of its application is in the preparation of compounds for the inhibition of kinases, which are critical targets in oncology and inflammatory diseases. The general synthetic approach involves the cyclization of this compound to form the core imidazo[4,5-b]pyridine scaffold.

Below is a generalized experimental protocol for the synthesis of a 2,6-dimethyl-1H-imidazo[4,5-b]pyridine derivative, a common core in certain kinase inhibitors, derived from analogous synthetic procedures.

Experimental Protocol: Synthesis of 2,6-dimethyl-1H-imidazo[4,5-b]pyridine

Materials:

-

This compound

-

Acetic acid

-

Suitable solvent (e.g., xylene, toluene)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

A mixture of this compound (1 equivalent) and acetic acid (1.2 equivalents) in a suitable high-boiling solvent is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization from a suitable solvent system, to yield the desired 2,6-dimethyl-1H-imidazo[4,5-b]pyridine.

This synthetic intermediate can then be further functionalized, for example, through nucleophilic aromatic substitution of the chloro group, to generate a library of compounds for biological screening.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformation of this compound into the imidazo[4,5-b]pyridine scaffold and a conceptual workflow for its application in drug discovery.

Caption: Synthetic pathway from the diamine to the imidazo[4,5-b]pyridine core.

Caption: Conceptual workflow for the use of the diamine in drug discovery.

Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the reactivity of the 3- and 4-amino groups in 2-Chloro-5-methylpyridine-3,4-diamine, a key heterocyclic building block in medicinal chemistry. While direct experimental data for this specific substituted pyridine is limited, this document extrapolates from established principles and studies on analogous compounds, particularly 3,4-diaminopyridine, to offer insights into its regioselective reactions. This guide covers theoretical considerations of amino group nucleophilicity, regioselective acylation strategies, and subsequent cyclization reactions to form imidazo[4,5-c]pyridine scaffolds. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are provided to aid in the practical application of this versatile intermediate in drug discovery and development.

Introduction

This compound is a substituted diaminopyridine with significant potential in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. These scaffolds are of great interest in medicinal chemistry due to their structural resemblance to purines, leading to a wide range of biological activities. The differential reactivity of the vicinal 3- and 4-amino groups, influenced by the electronic effects of the chloro and methyl substituents, allows for regioselective functionalization, which is critical in the synthesis of specific isomers of bioactive molecules. This guide aims to provide a comprehensive understanding of this differential reactivity to enable the targeted synthesis of novel chemical entities.

Theoretical Background: Electronic Effects and Nucleophilicity

The reactivity of the amino groups in this compound is governed by the electronic landscape of the pyridine ring. The pyridine nitrogen is electron-withdrawing, and the chloro group at the 2-position further decreases electron density through its inductive effect. Conversely, the methyl group at the 5-position is weakly electron-donating.

A quantum chemical study on the parent 3,4-diaminopyridine molecule provides valuable insights into the intrinsic properties of the amino groups.[1] While a similar dedicated study on the 2-chloro-5-methyl substituted analogue is not publicly available, the fundamental principles can be extrapolated. In 3,4-diaminopyridine, the 4-amino group is generally considered to be more nucleophilic than the 3-amino group. This can be attributed to the greater resonance contribution of the 4-amino group's lone pair with the pyridine ring, which increases its electron density.

The introduction of a chloro group at the 2-position is expected to reduce the nucleophilicity of both amino groups due to its strong electron-withdrawing nature. However, its influence might be more pronounced on the adjacent 3-amino group. The methyl group at the 5-position, being electron-donating, will slightly enhance the overall electron density of the ring and may marginally increase the nucleophilicity of both amino groups.

Regioselective Acylation of the Amino Groups

The selective acylation of one amino group in the presence of the other is a key strategy for controlling the outcome of subsequent cyclization reactions. Studies on the parent 3,4-diaminopyridine have demonstrated that high regioselectivity can be achieved by careful selection of the acylating agent and reaction conditions.[2][3] These findings provide a strong foundation for predicting the behavior of this compound.

Selective Acylation at the 3-Amino Group

Acylation of 3,4-diaminopyridine with acetyl chloride in dimethylacetamide (DMA) has been shown to selectively yield N-(4-aminopyridin-3-yl)acetamide.[2][3] This selectivity is attributed to the kinetic control of the reaction, where the less sterically hindered and potentially more basic 3-amino group reacts faster under these conditions.

Selective Acylation at the 4-Amino Group

Conversely, the use of di-tert-butyl dicarbonate (Boc₂O) in a less polar solvent like tetrahydrofuran (THF) favors acylation at the 4-amino group, yielding tert-butyl (3-aminopyridin-4-yl)carbamate.[2] This reversal of selectivity is likely due to thermodynamic control and the steric bulk of the Boc group, which favors reaction at the more accessible 4-position.

Quantitative Data for Acylation of 3,4-Diaminopyridine

| Acylating Agent | Solvent | Position of Acylation | Product | Yield (%) | Reference |

| Acetyl Chloride | DMA | 3-Amino | N-(4-aminopyridin-3-yl)acetamide | Not specified | [2][3] |

| Di-tert-butyl dicarbonate | THF | 4-Amino | tert-butyl (3-aminopyridin-4-yl)carbamate | 81 | [2] |

Synthesis of Imidazo[4,5-c]pyridines

The mono-acylated derivatives of this compound are valuable precursors for the synthesis of substituted imidazo[4,5-c]pyridines. The cyclization is typically achieved by heating the acylated intermediate in the presence of an acid catalyst.

General Experimental Protocol for Cyclization

The following is a generalized protocol based on the cyclization of acylated 3,4-diaminopyridines.[2]

-

Reaction Setup: A solution of the mono-acylated this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, acetic acid) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Acid Catalyst: An acid catalyst, such as hydrochloric acid or polyphosphoric acid, is added to the solution.

-

Heating: The reaction mixture is heated to reflux for a period of 2-16 hours, with the progress of the reaction monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired imidazo[4,5-c]pyridine.

Conclusion

The differential reactivity of the amino groups in this compound offers a versatile handle for the regioselective synthesis of complex heterocyclic structures. By carefully selecting the reaction conditions and reagents, it is possible to selectively functionalize either the 3- or 4-amino group, thereby directing the outcome of subsequent cyclization reactions to yield specific isomers of imidazo[4,5-c]pyridines. This level of control is paramount in the field of drug discovery, where the biological activity of a molecule is often highly dependent on its specific substitution pattern. The principles and protocols outlined in this guide, derived from studies on closely related analogues, provide a solid framework for the effective utilization of this compound in the synthesis of novel and potentially therapeutic compounds. Further experimental validation on this specific substrate is encouraged to establish precise quantitative measures of regioselectivity.

References

The Latent Therapeutic Potential of 2-Chloro-5-methylpyridine-3,4-diamine: A Technical Guide for Medicinal Chemists

An In-Depth Exploration of a Versatile Scaffold in Drug Discovery

Introduction: The pyridine ring and its derivatives are cornerstones of medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this chemical class, diaminopyridines represent a particularly promising scaffold due to their ability to engage in a variety of biological interactions. This technical guide delves into the prospective applications of a specific, yet underexplored, derivative: 2-Chloro-5-methylpyridine-3,4-diamine. While direct research on this compound is nascent, a comprehensive analysis of structurally analogous compounds, particularly diaminopyrimidines, reveals a significant therapeutic potential spanning oncology, neurodegenerative disorders, and infectious diseases. This document serves as a resource for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the possible medicinal value of this intriguing molecule.

Potential Therapeutic Applications: An Evidence-Based Perspective

The therapeutic potential of this compound can be inferred from the well-documented activities of structurally related diaminopyridine and diaminopyrimidine analogs. These compounds have shown significant promise in several key therapeutic areas.

Oncology: Targeting Key Signaling Pathways

A substantial body of research highlights the utility of diaminopyrimidine cores as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition: CDK7 is a crucial component of the transcriptional machinery and a key regulator of the cell cycle. Its inhibition is a promising strategy for cancer therapy. A series of 2,4-diaminopyrimidine derivatives have been developed as potent CDK7 inhibitors. For instance, compound 22 from a recent study demonstrated a remarkable IC50 value of 7.21 nM against CDK7 and exhibited significant antiproliferative effects in various cancer cell lines.[1] The diaminopyrimidine scaffold plays a pivotal role in binding to the kinase hinge region.

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. Novel diaminopyrimidine derivatives have been designed as FAK inhibitors. Compound A12 , for example, showed potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines with IC50 values of 130 nM and 94 nM, respectively.[2]

The logical workflow for the discovery of such kinase inhibitors often follows a path of rational design, synthesis, and biological evaluation.

A simplified representation of the CDK7 signaling pathway highlights the central role of this kinase in both cell cycle progression and transcription, making it an attractive target for cancer therapy.

Neurological Disorders: Modulating Ion Channels

Aminopyridines, including 3,4-diaminopyridine, are known to function as potassium channel blockers.[3] This mechanism of action has proven effective in treating certain neurological conditions characterized by impaired nerve impulse conduction.

Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS): 3,4-Diaminopyridine is used for the symptomatic treatment of LEMS, a rare autoimmune disorder that affects the neuromuscular junction.[3][4] It is also effective in improving walking in patients with MS.[5] These compounds enhance the release of acetylcholine at the neuromuscular junction, thereby improving muscle strength and function.[4]

Neurodegenerative Diseases: The potential of aminopyridines extends to other neurodegenerative conditions. For instance, 4-aminopyridine has been investigated for the treatment of downbeat nystagmus and episodic ataxia type 2.[5] There is also emerging evidence for the potential use of 3,4-diaminopyridine in motor neuron diseases like amyotrophic lateral sclerosis (ALS), where it may help to reduce muscle fatigue.[6][7]

Antibacterial Agents: Targeting Essential Bacterial Enzymes

The diaminopyrimidine scaffold is a well-established pharmacophore in the design of antibacterial agents, most notably as inhibitors of dihydrofolate reductase (DHFR).

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. The selective inhibition of bacterial DHFR over its human counterpart is a key strategy for developing antibiotics. Trimethoprim, a classic example, features a diaminopyrimidine core. More recent research has explored novel diaminopyrimidine derivatives with potent activity against various bacterial strains, including drug-resistant ones.

Quantitative Data on Analogous Compounds

The following tables summarize the biological activity of representative diaminopyrimidine derivatives, providing a quantitative basis for the potential of the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Diaminopyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 22 | CDK7 | 7.21 | [1] |

| BTX-A51 | CDK7 | 272.30 | [1] |

| Compound A12 | FAK | - | [2] |

| TAE-226 | FAK | - | [2] |

Table 2: Antiproliferative Activity of Diaminopyrimidine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Compound 22 | RS4;11 | Leukemia | 288.0 | [1] |

| Compound 22 | MM.1S | Multiple Myeloma | 174.6 | [1] |

| Compound 22 | Mino | Mantle Cell Lymphoma | 37.5 | [1] |

| Compound 22 | Jeko-1 | Mantle Cell Lymphoma | 168.7 | [1] |

| Compound A12 | A549 | Lung Cancer | 130 | [2] |

| Compound A12 | MDA-MB-231 | Breast Cancer | 94 | [2] |

Experimental Protocols for Key Assays

To facilitate further research into this compound and its derivatives, this section outlines generalized experimental protocols for key biological assays based on methodologies reported for analogous compounds.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., FRET-based assay for CDK7)

-

Reagents and Materials: Recombinant human CDK7/CycH/MAT1 enzyme, fluorescently labeled peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a suitable microplate reader.

-

Assay Procedure:

-

Add assay buffer to the wells of a microplate.

-

Add the test compound at various concentrations (typically a serial dilution).

-

Add the CDK7 enzyme to initiate the reaction.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Add a mixture of the peptide substrate and ATP to start the kinase reaction.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.

-

-

Data Analysis: The percent inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

General Protocol for Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

For the MTT assay, solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, the extensive research on structurally related diaminopyridines and diaminopyrimidines provides a strong rationale for its investigation as a versatile scaffold in medicinal chemistry. The potential applications in oncology, neurology, and infectious diseases are compelling.

Future research should focus on the efficient synthesis of this compound and the creation of a diverse library of its derivatives. Subsequent screening of these compounds in relevant biological assays, such as kinase inhibition panels, neuronal cell-based models, and antimicrobial assays, will be crucial to validate the predicted therapeutic potential. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds to enhance potency, selectivity, and drug-like properties. The strategic exploration of this promising chemical entity could lead to the discovery of novel therapeutic agents with significant clinical impact.

References

- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-diaminopyridine as a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 3-4 diaminopyridine (DAP) in motor neuron diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Pyridopyrazine Derivatives from 2-Chloro-5-methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents and functional materials. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry.[1][2] The primary and most versatile method for synthesizing the quinoxaline core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3]

This document provides detailed protocols for the synthesis of novel quinoxaline derivatives, specifically substituted pyrido[3,4-b]pyrazines, using 2-Chloro-5-methylpyridine-3,4-diamine as the key starting material. The presence of a chlorine atom and a methyl group on the pyridine ring offers valuable handles for further functionalization, enabling the creation of diverse chemical libraries for drug discovery and material science applications.

General Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and a variety of 1,2-dicarbonyl compounds. This reaction is often catalyzed by acids or metal catalysts and can be performed in various solvents.

Caption: General workflow for the synthesis of substituted pyrido[3,4-b]pyrazines.

Experimental Protocols

The following protocols are generalized procedures. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Acetic Acid Catalyzed Synthesis in Ethanol

This protocol is a standard and environmentally benign method for the synthesis of quinoxaline derivatives.

Materials:

-

This compound

-

Substituted 1,2-dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard work-up and purification equipment (rotary evaporator, glassware, silica gel for chromatography)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol).

-

Add the 1,2-dicarbonyl compound (1.0 mmol).

-

Dissolve the reactants in ethanol (10-15 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: Solid-Acid Catalyzed Synthesis

The use of a recyclable solid acid catalyst like TiO2-Pr-SO3H offers advantages in terms of green chemistry, with reactions often proceeding at room temperature with shorter reaction times.[4]

Materials:

-

This compound

-

Substituted 1,2-dicarbonyl compound

-

Ethanol

-

TiO2-Pr-SO3H (catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).

-

Add TiO2-Pr-SO3H (e.g., 10 mg).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. These reactions are often rapid, potentially completing within 10-30 minutes.[4]

-

Once the reaction is complete, filter the catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

The filtrate containing the product can be concentrated under reduced pressure.

-

Purify the product by recrystallization or column chromatography as needed.

Data Presentation: Representative Substrates and Products

The following table illustrates the potential diversity of the pyrido[3,4-b]pyrazine derivatives that can be synthesized using this methodology. The reaction conditions are generalized, and yields are hypothetical, based on typical outcomes for similar reactions.

| Entry | 1,2-Dicarbonyl Compound | Product Structure | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Glyoxal | 7-chloro-2-methylpyrido[3,4-b]pyrazine | Acetic Acid | Ethanol | 2-4 | 85-95 |

| 2 | 2,3-Butanedione | 7-chloro-2,3,8-trimethylpyrido[3,4-b]pyrazine | TiO2-Pr-SO3H | Ethanol | 0.5-1 | 90-98 |

| 3 | Benzil | 7-chloro-2-methyl-3,4-diphenylpyrido[3,4-b]pyrazine | Acetic Acid | Ethanol | 4-6 | 80-90 |

| 4 | 1-Phenyl-1,2-propanedione | 7-chloro-2,3-dimethyl-4-phenylpyrido[3,4-b]pyrazine | TiO2-Pr-SO3H | Ethanol | 1-2 | 88-96 |

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the formation of the pyrido[3,4-b]pyrazine ring system.

Caption: Key steps in the synthesis of pyrido[3,4-b]pyrazines.

Potential Applications and Further Functionalization

The synthesized 7-chloro-2-methylpyrido[3,4-b]pyrazine derivatives are valuable scaffolds for further chemical modification. The chloro-substituent can be readily displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, ethers, thiols). This enables the generation of a library of compounds for screening in various biological assays.

Given the wide range of reported biological activities for quinoxaline derivatives, these novel pyridopyrazines are promising candidates for investigation as:

-

Antimicrobial agents

-

Anticancer agents

-

Antiviral compounds

-

Kinase inhibitors

Safety Precautions

-

Standard laboratory safety practices should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

-

All reactions should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. sid.ir [sid.ir]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 2-Chloro-5-methylpyridine-3,4-diamine with α-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between ortho-diamines and α-dicarbonyl compounds is a fundamental and efficient method for the synthesis of a variety of heterocyclic scaffolds. This application note details the reaction of 2-Chloro-5-methylpyridine-3,4-diamine with various α-dicarbonyl compounds to yield substituted 7-chloro-6-methylpyrido[3,4-b]pyrazines. These resulting heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules. Pyrido[3,4-b]pyrazine derivatives have been identified as promising candidates for the development of protein kinase inhibitors and have shown potential as antineoplastic agents that can induce mitotic arrest.[1][2][3]

The general reaction scheme involves the condensation of the diamine with an α-dicarbonyl compound, leading to the formation of the pyrazine ring fused to the pyridine core. The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. The methyl and chloro substituents on the pyridine ring of the starting material provide valuable handles for further chemical modifications and for studying structure-activity relationships (SAR).

Data Presentation

The following table summarizes the expected products and reported yields for the reaction of a closely related compound, 2-chloro-3,4-diaminopyridine, with various α-dicarbonyl compounds. These reactions are expected to proceed similarly with this compound.

| α-Dicarbonyl Compound | Product | Reported Yield (%) |

| Glyoxal | 7-chloro-6-methylpyrido[3,4-b]pyrazine | Moderate to Good |

| Diacetyl (2,3-Butanedione) | 7-chloro-2,3,6-trimethylpyrido[3,4-b]pyrazine | Moderate to Good |

| Benzil | 7-chloro-6-methyl-2,3-diphenylpyrido[3,4-b]pyrazine | Moderate to Good |

| Methylglyoxal | Mixture of 7-chloro-2,6-dimethylpyrido[3,4-b]pyrazine and 7-chloro-3,6-dimethylpyrido[3,4-b]pyrazine | Moderate to Good |

Experimental Protocols

Note: The following protocols are adapted from the reaction of the analogous compound 2-chloro-3,4-diaminopyridine. Researchers should optimize these conditions for this compound.

Materials and Equipment

-

This compound

-

Selected α-dicarbonyl compound (e.g., Glyoxal (40% in water), Diacetyl, Benzil, Methylglyoxal (40% in water))

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure for the Synthesis of 7-chloro-6-methylpyrido[3,4-b]pyrazines

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Addition of Dicarbonyl: To the stirred solution, add the α-dicarbonyl compound (1.0-1.2 eq.). If the dicarbonyl is a solid, it can be added directly. If it is an aqueous solution (e.g., glyoxal, methylglyoxal), it should be added dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted 7-chloro-6-methylpyrido[3,4-b]pyrazine.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of pyrido[3,4-b]pyrazines.

Proposed Mechanism of Action

Caption: Potential mechanism of action for pyrido[3,4-b]pyrazine derivatives.

Applications in Drug Development

The pyrido[3,4-b]pyrazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[4] Derivatives of this scaffold have shown potent activity as inhibitors of various protein kinases, which are key regulators of cellular processes.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.

Furthermore, certain 1,2-dihydropyrido[3,4-b]pyrazine derivatives have been shown to cause an accumulation of cells in mitosis, suggesting they may interfere with microtubule dynamics or other critical mitotic processes.[1] This mechanism of action is characteristic of some successful anticancer drugs.

The synthesis of a library of diverse 7-chloro-6-methylpyrido[3,4-b]pyrazines through the reaction described herein provides a valuable platform for:

-

Structure-Activity Relationship (SAR) Studies: By systematically varying the substituents on the pyrazine ring (derived from the α-dicarbonyl compound), researchers can probe the structural requirements for potent and selective biological activity.

-

Lead Optimization: Promising initial "hits" can be further modified at the chloro and methyl positions to improve pharmacokinetic and pharmacodynamic properties.

-

Target Identification and Validation: These compounds can be used as chemical probes to identify and validate new biological targets for therapeutic intervention.

References

- 1. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Inhibition of mitosis and anticancer activity against experimental neoplasms by ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]-pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds

Introduction

2-Chloro-5-methylpyridine-3,4-diamine is a highly functionalized pyridine derivative that serves as a key building block in the synthesis of fused heterocyclic systems. Its vicinal diamine functionality makes it an ideal precursor for the construction of imidazo[4,5-b]pyridines, which are recognized as purine bioisosteres. This structural similarity has led to the discovery of numerous imidazo[4,5-b]pyridine derivatives with a wide range of significant biological activities, including antiproliferative, antiviral, antibacterial, and anti-inflammatory properties.[1][2] This document provides detailed protocols and applications for using this compound in the synthesis of bioactive molecules relevant to drug discovery and development.

Application Note 1: Synthesis of Bioactive 2-Aryl-6-chloro-5-methyl-3H-imidazo[4,5-b]pyridines

The most common and efficient method for constructing the imidazo[4,5-b]pyridine scaffold from this compound is the Phillips condensation reaction. This involves the condensation of the diamine with an aromatic aldehyde, followed by an oxidative cyclization to form the fused imidazole ring. The reaction is typically mediated by reagents such as sodium metabisulfite (Na₂S₂O₅) in a high-boiling solvent like dimethyl sulfoxide (DMSO).[1] This approach allows for the convenient introduction of various aryl substituents at the 2-position of the imidazopyridine core, enabling the exploration of structure-activity relationships (SAR).

References

Application Notes: Synthesis of Imidazo[4,5-b]pyridine-Based Agrochemicals Using 2-Chloro-5-methylpyridine-3,4-diamine

Introduction

Imidazo[4,5-b]pyridine derivatives represent a class of heterocyclic compounds with significant applications in the agrochemical industry, exhibiting a broad spectrum of biological activities, including insecticidal and fungicidal properties. Their structural similarity to purines allows them to interact with various biological targets. The synthesis of these compounds often utilizes substituted diaminopyridines as key precursors. This document outlines the application of 2-Chloro-5-methylpyridine-3,4-diamine as a starting material for the synthesis of novel imidazo[4,5-b]pyridine-based agrochemicals. While direct synthesis examples from this specific diamine are not extensively documented in publicly available literature, this note provides a generalized protocol based on established synthesis routes for analogous compounds.

The general synthetic strategy involves the cyclization of the diamine with a suitable reagent to form the imidazole ring fused to the pyridine core. The presence of the chloro and methyl groups on the pyridine ring offers opportunities for further structural modifications to optimize biological activity.

Experimental Protocols

The following is a generalized protocol for the synthesis of 2-substituted-6-methyl-7-chloro-imidazo[4,5-b]pyridines from this compound. This protocol is based on established methods for the synthesis of similar imidazopyridine structures.

Materials:

-

This compound

-

Aromatic or aliphatic aldehydes (R-CHO)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure: Synthesis of 2-Aryl-7-chloro-6-methyl-3H-imidazo[4,5-b]pyridine (General Example)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reagents: To this solution, add the desired aromatic aldehyde (1.1 eq) and sodium metabisulfite (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-aryl-7-chloro-6-methyl-3H-imidazo[4,5-b]pyridine.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized 2-Aryl-7-chloro-6-methyl-3H-imidazo[4,5-b]pyridine derivatives, illustrating the type of data that would be collected and analyzed.

| Compound ID | R-Group (Aryl) | Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) | Insecticidal Activity (LC₅₀, µg/mL) vs. Myzus persicae |

| AG-IMP-01 | Phenyl | 75 | 98.5 | 210-212 | 15.2 |

| AG-IMP-02 | 4-Chlorophenyl | 82 | 99.1 | 225-227 | 8.5 |

| AG-IMP-03 | 4-Methoxyphenyl | 78 | 97.8 | 205-207 | 22.1 |

| AG-IMP-04 | 2-Nitrophenyl | 65 | 96.5 | 230-232 | 11.8 |

| AG-IMP-05 | 3,4-Dichlorophenyl | 85 | 99.3 | 245-247 | 5.1 |

Mandatory Visualizations

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 2-aryl-imidazo[4,5-b]pyridines.

Logical Relationship of a Structure-Activity Relationship (SAR) Study

Caption: Logical flow of a Structure-Activity Relationship study.

Application Notes and Protocols: Catalytic Applications of Metal Complexes Derived from 2-Chloro-5-methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal complexes derived from substituted pyridine ligands are of significant interest in catalysis due to their versatile coordination chemistry and ability to promote a wide range of organic transformations. This document provides detailed application notes and protocols for the potential catalytic applications of metal complexes derived from 2-Chloro-5-methylpyridine-3,4-diamine. While direct catalytic applications of metal complexes from this specific ligand are not yet extensively reported in the scientific literature, this document outlines hypothetical yet plausible applications based on the known reactivity of structurally similar metal-ligand systems. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the catalytic potential of this novel ligand.

Introduction: Potential Catalytic Applications